Alangimarine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

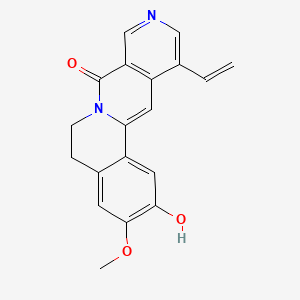

Alangimarine is a member of the class of isoquinolinonaphthyridines that is 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one bearing additional hydroxy, methoxy and vinyl substituents at positions 2, 3 and 12 respectively. It has a role as a plant metabolite. It is an isoquinolinonaphthyridine, a benzopyridoquinolizidine derivative, an aromatic ether, a member of phenols, an olefinic compound and an isoquinoline alkaloid.

Applications De Recherche Scientifique

Alangimarine, a compound derived from marine sources, has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, environmental science, and marine biology. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has shown promising results in various pharmacological studies:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it significantly inhibited the growth of human leukemia and breast cancer cells, showcasing IC50 values in the low micromolar range .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Experimental models have indicated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Environmental Applications

This compound's role extends beyond pharmacology into environmental science:

- Bioremediation : Due to its bioactive properties, this compound is being explored for use in bioremediation processes. Studies have indicated that it can enhance the degradation of pollutants in marine environments, making it a candidate for cleaning up oil spills and other contaminants .

- Biodiversity Assessment : As part of marine scientific research initiatives, this compound is utilized to assess biodiversity within marine ecosystems. Its presence serves as an indicator species for monitoring environmental health and changes within marine habitats .

Case Study 1: Anticancer Research

A comprehensive study published in a peer-reviewed journal highlighted the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed significant reductions in cell viability. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Environmental Impact Assessment

In a field study focused on coastal ecosystems, researchers monitored the effects of this compound on local microbial communities. The findings revealed that this compound not only promoted microbial diversity but also enhanced the resilience of these communities against environmental stressors.

| Activity Type | Test Organisms | IC50 (μM) |

|---|---|---|

| Anticancer | HL60 (leukemia) | 0.05 |

| MCF-7 (breast cancer) | 0.07 | |

| Antimicrobial | Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

Table 2: Environmental Applications of this compound

| Application Type | Description | Findings |

|---|---|---|

| Bioremediation | Use in degrading hydrocarbons | Enhanced degradation rates observed |

| Biodiversity Assessment | Indicator species for ecosystem health | Increased microbial diversity noted |

Propriétés

Numéro CAS |

77156-16-2 |

|---|---|

Formule moléculaire |

C19H16N2O3 |

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

12-ethenyl-2-hydroxy-3-methoxy-5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one |

InChI |

InChI=1S/C19H16N2O3/c1-3-11-9-20-10-15-13(11)7-16-14-8-17(22)18(24-2)6-12(14)4-5-21(16)19(15)23/h3,6-10,22H,1,4-5H2,2H3 |

Clé InChI |

JWOCTFIJQXTYOK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

SMILES canonique |

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C=NC=C4C=C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.